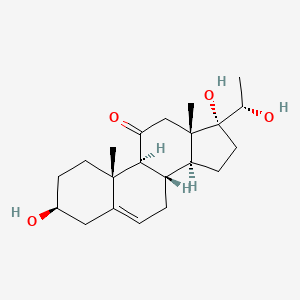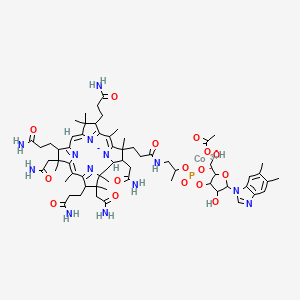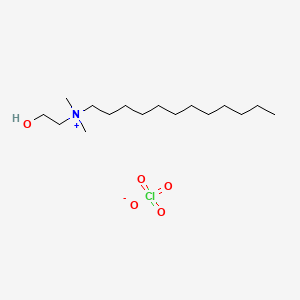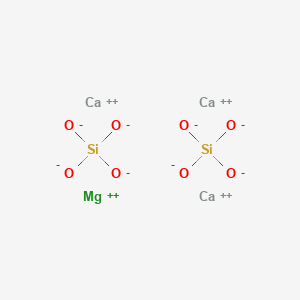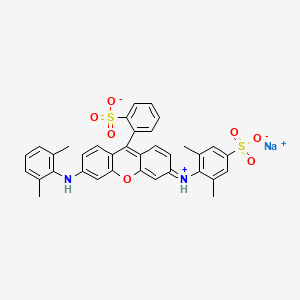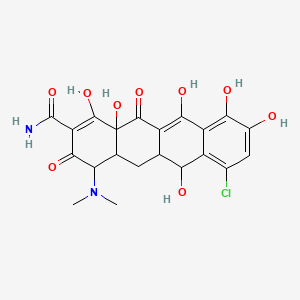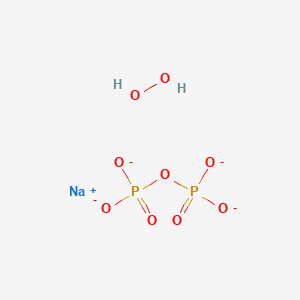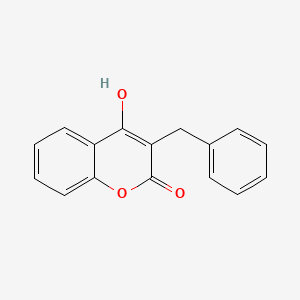
bismuth, compound with lithium (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bismuth, compound with lithium (1:1), also known as BiLi, has a molecular weight of 215.921 . It is an inorganic compound that consists of bismuth and lithium .
Molecular Structure Analysis
The molecular structure of bismuth, compound with lithium (1:1) is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/Bi.Li.4H and the IUPAC Standard InChIKey is XXGKOPOJNVWQAC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Bismuth is a metalloid with no useful mechanical properties . It does not oxidize in dry air and liquid bismuth is covered by an oxide film of Bi2O3 that protects it from further oxidation . In most compounds, bismuth has a +3 oxidation state .Future Directions
properties
CAS RN |
12048-27-0 |
|---|---|
Product Name |
bismuth, compound with lithium (1:1) |
Molecular Formula |
BiLi |
Molecular Weight |
215.92 |
IUPAC Name |
bismuth;lithium |
InChI |
InChI=1S/Bi.Li |
InChI Key |
JYPVGDJNZGAXBB-UHFFFAOYSA-N |
SMILES |
[Li].[Bi] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



